Furano(2'',3'',7,6)-4'-hydroxyflavanone

Metabolic disorders Lipid metabolism Diacylglycerol acyltransferase

Furano(2'',3'',7,6)-4'-hydroxyflavanone (also known as Psoraleflavanone) is a flavonoid belonging to the furanoflavonoid class, characterized by a furan ring fused to the benzopyran moiety of its flavanone skeleton. It is a natural product first isolated and identified from the seeds of the medicinal plant *Psoralea corylifolia*.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
Cat. No. B12305060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurano(2'',3'',7,6)-4'-hydroxyflavanone
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O
InChIInChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2
InChIKeyZPDVPPPMIRNLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furano(2'',3'',7,6)-4'-hydroxyflavanone: Procurement Guide for a Structurally Distinct Psoralea corylifolia Flavanone


Furano(2'',3'',7,6)-4'-hydroxyflavanone (also known as Psoraleflavanone) is a flavonoid belonging to the furanoflavonoid class, characterized by a furan ring fused to the benzopyran moiety of its flavanone skeleton . It is a natural product first isolated and identified from the seeds of the medicinal plant *Psoralea corylifolia* [1]. Its molecular formula is C17H12O4, with a molecular weight of 280.27 g/mol, and it is identified by CAS number 1454619-70-5 .

Furano(2'',3'',7,6)-4'-hydroxyflavanone: Why This Specific Furanoflavanone Is Not Interchangeable with Simple Flavanones


The pharmacological profile of furanoflavonoids is intrinsically linked to their unique structural features. Furano(2'',3'',7,6)-4'-hydroxyflavanone possesses a rigid, fused furan ring across the 7,8-positions of the A-ring, a structural modification distinct from simple hydroxylated or methoxylated flavanones . This type of prenylation, specifically in the form of a furan or pyran ring, has been identified as a critical determinant for selective biological activities, including selective estrogen receptor modulator (SERM) activity, which is not observed in non-prenylated analogs [1]. Therefore, substituting this compound with a generic flavanone like 4'-hydroxyflavanone or naringenin will fail to replicate its specific target engagement and functional outcomes.

Furano(2'',3'',7,6)-4'-hydroxyflavanone: Quantified Differentiators vs. In-Class Analogs


DGAT1 Inhibition: Potency Comparison with Co-Isolated Flavonoids from P. corylifolia

Furano(2'',3'',7,6)-4'-hydroxyflavanone exhibited moderate and selective inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1) in an in vitro assay. Its potency was compared to other flavonoids isolated from the same source [1].

Metabolic disorders Lipid metabolism Diacylglycerol acyltransferase

α-Glucosidase Inhibition: Activity Contextualized Within a Flavonoid Panel

In the same study that evaluated DGAT1, Furano(2'',3'',7,6)-4'-hydroxyflavanone was part of a group of compounds (1-3, 6) that displayed significant inhibitory activity on α-glucosidase. While a specific IC50 for this single compound is not isolated, its inclusion in the 'significant activity' group provides a baseline for its potential in this therapeutic area [1].

Diabetes Postprandial hyperglycemia Alpha-glucosidase

Structural Basis for Differentiated Bioactivity: The Fused Furano Moiety

The key structural differentiator of Furano(2'',3'',7,6)-4'-hydroxyflavanone is its furan ring fused to the A-ring of the flavanone core. Research on prenylated flavonoids demonstrates that this type of cyclized prenyl group significantly alters biological activity compared to non-prenylated or chain-prenylated analogs [1].

Structure-Activity Relationship Molecular Pharmacology Prenylated Flavonoids

Furano(2'',3'',7,6)-4'-hydroxyflavanone: Evidence-Backed Research Application Scenarios


Investigating Lipid Metabolism and Obesity-Related Disorders via DGAT1 Inhibition

This compound is a validated, selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1) with an in vitro IC50 of 54.9 ± 1.4 µM [1]. This makes it a suitable molecular probe for studying the role of DGAT1 in triglyceride synthesis, particularly in white adipose tissue, liver, and small intestine. It can be utilized in cellular and biochemical assays aimed at understanding lipid accumulation and identifying new therapeutic approaches for obesity, hepatic steatosis, and related metabolic syndromes [1].

Exploring Postprandial Glycemic Control via α-Glucosidase Modulation

Furano(2'',3'',7,6)-4'-hydroxyflavanone has been identified as part of a group of flavonoids from *P. corylifolia* with significant in vitro α-glucosidase inhibitory activity, falling within an IC50 range of 31.2–89.1 µM [1]. This positions it as a candidate for research into managing type 2 diabetes by delaying carbohydrate digestion and absorption. It is suitable for in vitro enzyme kinetics studies and can serve as a lead scaffold for developing novel α-glucosidase inhibitors with potentially improved profiles [1].

Probing Structure-Activity Relationships (SAR) of Prenylated Flavanones

The unique furan ring fusion on the A-ring of Furano(2'',3'',7,6)-4'-hydroxyflavanone is a critical pharmacophore for understanding the SAR of prenylated flavonoids [2][3]. Research has established that the nature of prenylation (furan vs. pyran vs. open-chain) dictates bioactivity, including SERM activity and target subtype selectivity [3]. This compound is an essential comparator molecule for any research program aimed at dissecting how structural modifications on the flavanone backbone influence membrane permeability, target binding, and specific biological functions [2].

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